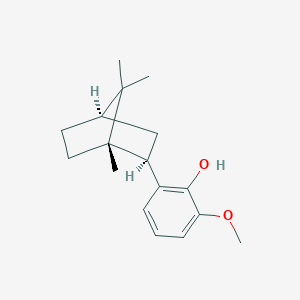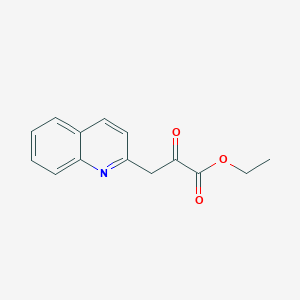
Oxocopper; oxo-(oxochromiooxy)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Oxocopper; oxo-(oxochromiooxy)chromium” is a compound with the molecular formula Cr2Cu2O5 . It has an average mass of 311.081 Da and a monoisotopic mass of 309.714813 Da . It is also known by other names such as “Copper chromite”, “Copper Chromite Catalyst”, and “Copperchromium oxide” among others .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Oxocopper; oxo-(oxochromiooxy)chromium” include a molecular weight of 231.54 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass is 230.790265 g/mol and its monoisotopic mass is 230.790265 g/mol . The topological polar surface area is 60.4 Ų . It has a heavy atom count of 7 .
Scientific Research Applications
Photocatalytic Degradation
CuCr2O4 has been used in the photocatalytic degradation of various pollutants. It has been used to degrade anionic dyes such as eosin Y, erythrosine, and phenol red in water . It has also been used for the photodegradation of Sunset Yellow, a synthetic dye .
Photocatalytic Hydrogen Production
CuCr2O4 has been used in photocatalytic hydrogen production. This application takes advantage of the compound’s ability to absorb light and use that energy to drive chemical reactions .
Oxidation of Carbon Monoxide
CuCr2O4 has been used in the oxidation of carbon monoxide. This application is particularly important in pollution abatement, as carbon monoxide is a harmful pollutant .
Water Treatment
CuCr2O4 has been used in water treatment processes. Its stability and photocatalytic properties make it suitable for treating contaminated water .
Gas Sensing
CuCr2O4 has been used in gas sensors. Its electrical properties change in the presence of certain gases, making it useful for detecting these gases .
Solar Cells
CuCr2O4 has been used in solar cells. Its ability to absorb light and its electrical properties make it suitable for use in these devices .
Catalyst for Photo-assisted Nitrate Reduction
CuCr2O4 has been used as a catalyst for photo-assisted nitrate reduction. This process is used to remove nitrate from water, which is important for preventing water pollution .
Hydrogen Production
CuCr2O4 has been used as a cathode for hydrogen production due to its high stability . This application is important for the production of clean energy.
Safety And Hazards
properties
IUPAC Name |
oxocopper;oxo(oxochromiooxy)chromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.Cu.4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFYAFFAGNFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cr]O[Cr]=O.O=[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2CuO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxocopper; oxo-(oxochromiooxy)chromium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



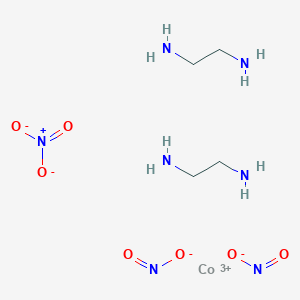
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
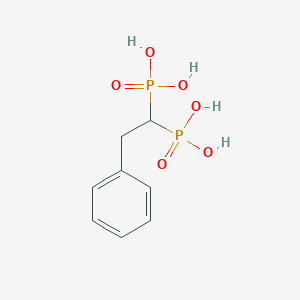
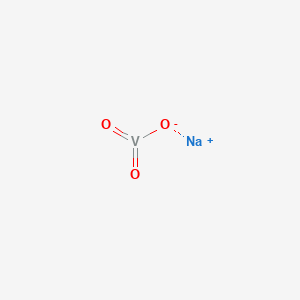
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)



